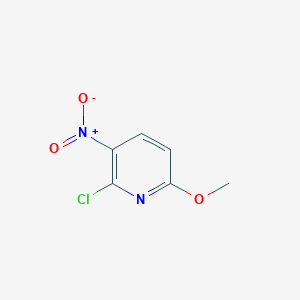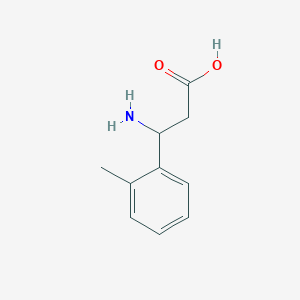
3-Amino-3-(2-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid and its analogs involves various chemical processes designed to achieve potent and selective compounds with desirable biological activities. Studies have explored the synthesis of analogs possessing specific moieties to evaluate their binding affinity and antagonist activity, as well as their metabolic stability and pharmacokinetic profiles (Asada et al., 2010). Additionally, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, including methods to achieve high yields and purity, highlights the compound's versatility in synthesis approaches (Kitagawa et al., 2004).
Molecular Structure Analysis
DFT and zwitterion models have been employed to understand the vibrational and electronic structure of 3-Amino-3-(2-methylphenyl)propanoic acid. These studies provide insights into the intra- and inter-H-bonds, showcasing the compound's stable structures and the impact of fluorination on its molecular properties (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Research on 3-Amino-3-(2-methylphenyl)propanoic acid analogs has delved into optimizing side chains to improve in vitro and in vivo potencies, shedding light on the compound's chemical reactivity and potential for selective biological interactions (Asada et al., 2010).
Physical Properties Analysis
The physical properties of 3-Amino-3-(2-methylphenyl)propanoic acid derivatives, including stability and solubility, are crucial for their practical applications. Investigations into cobalt compounds of related structures offer insights into the coordination chemistry and physical attributes of these compounds (Qin et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid are closely tied to its reactivity and potential for forming various derivatives. Studies have explored the synthesis of methyl esters and other derivatives to evaluate the compound's versatility and reactivity under different conditions (Tchapkanov & Petrov, 1998).
Applications De Recherche Scientifique
Flavor Compound Formation in Foods
Branched aldehydes, derived from amino acids including structures similar to 3-amino-3-(2-methylphenyl)propanoic acid, play significant roles as flavor compounds in various food products. The metabolic pathways leading to the production and degradation of these compounds, such as 3-methyl butanal from leucine, highlight the importance of understanding amino acid transformations for enhancing food flavors (Smit, Engels, & Smit, 2009).
Neuroprotective and Metabolic Regulatory Roles
Chlorogenic acid (CGA), structurally related to 3-amino-3-(2-methylphenyl)propanoic acid through its involvement in amino acid metabolism, exhibits significant biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects. CGA's impact on lipid and glucose metabolism suggests potential therapeutic applications for metabolic disorders (Naveed et al., 2018).
Advanced Drug Delivery Systems
Highly branched polymers based on poly(amino acid)s, including those mimicking the structure and functionality of 3-amino-3-(2-methylphenyl)propanoic acid, are gaining traction in biomedical applications. These polymers are biocompatible, biodegradable, and their breakdown products are metabolizable, making them ideal for drug delivery and gene therapy applications (Thompson & Scholz, 2021).
Bio-inspired Adhesive Materials
Inspired by mussel adhesive proteins, which contain amino acids including DOPA (related in functional chemistry to 3-amino-3-(2-methylphenyl)propanoic acid), researchers have developed chitosan-catechol. This polymer demonstrates excellent solubility, hemostatic ability, and tissue adhesion, promising broad medical applications such as wound healing patches and tissue sealants (Ryu, Hong, & Lee, 2015).
Photodynamic Therapy in Dermatology
Photodynamic therapy (PDT), using agents that are activated by light to target diseased cells, is an area where derivatives of amino acids, similar to 3-amino-3-(2-methylphenyl)propanoic acid, could theoretically find application. PDT is used for treating a range of dermatological conditions, leveraging the selective cytotoxic damage to improve skin health (Lee & Baron, 2011).
Propriétés
IUPAC Name |
3-amino-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methylphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

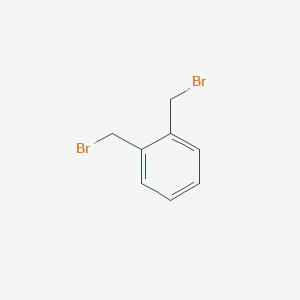
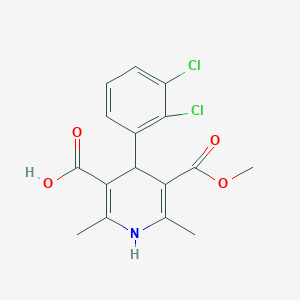
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
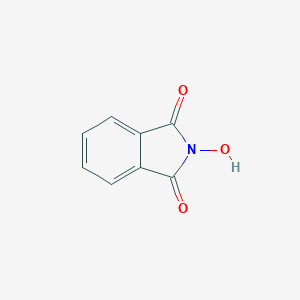
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
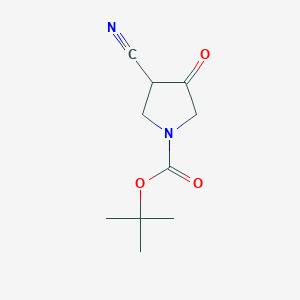
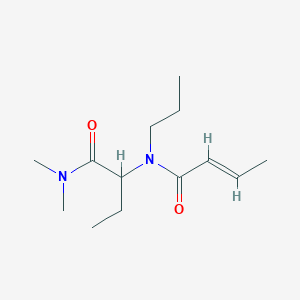
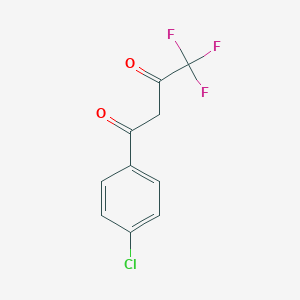
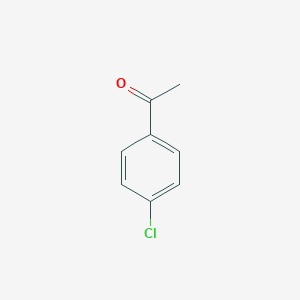
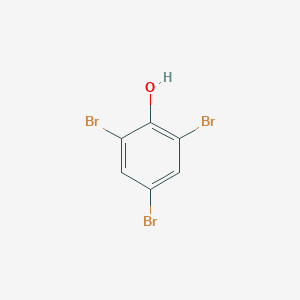
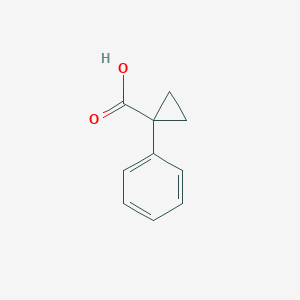
![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)
